molecular formula C3H6N4S B13554320 4-amino-1-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione

4-amino-1-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione

Cat. No.: B13554320
M. Wt: 130.17 g/mol
InChI Key: NHKBPUPMEQKJHJ-UHFFFAOYSA-N
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Description

4-amino-1-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione is a heterocyclic compound with the molecular formula C3H6N4S. It is a derivative of triazole, a five-membered ring containing three nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with methyl isocyanate, followed by cyclization to form the triazole ring . The reaction conditions often include the use of solvents such as ethanol or water and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4-amino-1-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted triazoles. These products can have different chemical and biological properties, making them useful in various applications .

Scientific Research Applications

4-amino-1-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-1-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular pathways involved can vary depending on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives such as 1,2,4-triazole, 3-amino-1,2,4-triazole, and 4-methyl-1,2,4-triazole .

Uniqueness

4-amino-1-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a thione group within the triazole ring makes it particularly versatile for various applications .

Properties

Molecular Formula

C3H6N4S

Molecular Weight

130.17 g/mol

IUPAC Name

4-amino-2-methyl-1,2,4-triazole-3-thione

InChI

InChI=1S/C3H6N4S/c1-6-3(8)7(4)2-5-6/h2H,4H2,1H3

InChI Key

NHKBPUPMEQKJHJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=S)N(C=N1)N

Origin of Product

United States

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